molecular formula C11H7BrN2OS B14190440 5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-71-2

5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one

Katalognummer: B14190440
CAS-Nummer: 918331-71-2
Molekulargewicht: 295.16 g/mol
InChI-Schlüssel: AXOZKSPYHSBEPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that features a thiazole ring fused with an isoindoline structure

Vorbereitungsmethoden

The synthesis of 5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 5-bromo-2-thiazolylamine with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature settings .

Analyse Chemischer Reaktionen

5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. .

    Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins involved in cell signaling pathways, modulating their activity and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined thiazole and isoindoline structures, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

918331-71-2

Molekularformel

C11H7BrN2OS

Molekulargewicht

295.16 g/mol

IUPAC-Name

5-bromo-2-(1,3-thiazol-2-yl)-3H-isoindol-1-one

InChI

InChI=1S/C11H7BrN2OS/c12-8-1-2-9-7(5-8)6-14(10(9)15)11-13-3-4-16-11/h1-5H,6H2

InChI-Schlüssel

AXOZKSPYHSBEPT-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1C3=NC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.